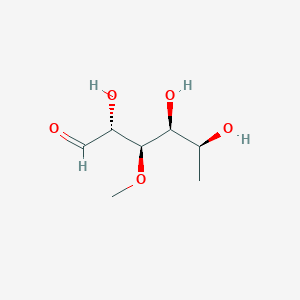
L-Mannose, 6-deoxy-3-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Mannose, 6-deoxy-3-O-methyl-, also known as L-Mannose, 6-deoxy-3-O-methyl-, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Mannose, 6-deoxy-3-O-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Mannose, 6-deoxy-3-O-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of L-Mannose, 6-deoxy-3-O-methyl-
The synthesis of L-mannose derivatives, including 6-deoxy-3-O-methyl-, has been achieved through various chemical methods. A notable method involves the methylation and partial hydrolysis of specific precursors, leading to the formation of L-acofriose. For instance, the synthesis route described in RSC Publishing outlines a process using lithium aluminium hydride for ring-opening reactions followed by acid hydrolysis, demonstrating an efficient pathway to obtain this compound .
Antimicrobial Properties
Research has indicated that derivatives of L-mannose exhibit significant antimicrobial activity. A study focusing on methyl α-D-mannopyranoside derivatives found that certain compounds displayed potent activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
L-Mannose derivatives have been investigated for their anticancer properties. In a study involving N-Mannich bases derived from 5-(quinolin-2-yl)-1,3,4-oxadiazole, compounds showed broad-spectrum antitumor activity against several cancer cell lines, including hepatoma and breast cancer cells . The ability to selectively target cancer cells while minimizing effects on normal cells presents a promising avenue for therapeutic development.
Structural Characterization
The structural characterization of L-mannose and its derivatives is crucial for understanding their biological roles. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the structures of these compounds. For example, a study highlighted the identification of unusual glycosyl residues in polysaccharides that included 6-deoxy-3-O-methyl-hexoses . This structural knowledge aids in the design of new compounds with enhanced biological activities.
Glycobiology
L-Mannose plays a significant role in glycobiology due to its involvement in glycosylation processes. It serves as an essential building block for glycoproteins and glycolipids, which are critical for cellular communication and immune responses .
Vaccine Development
The unique epitopes derived from L-mannose derivatives have been explored for their potential use in vaccine formulations. For instance, specific glycosyl residues can enhance the immunogenicity of vaccines by improving their recognition by the immune system .
Drug Delivery Systems
Research into drug delivery systems has identified L-mannose as a potential ligand for targeting specific cells, particularly in cancer therapy. Its ability to bind selectively to certain receptors on tumor cells can be harnessed to improve the efficacy of drug delivery systems .
Case Study: Anticancer Activity Evaluation
A detailed evaluation of several N-Mannich bases derived from L-mannose demonstrated varying degrees of anticancer activity across different cell lines:
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| II | HepG2 | 0.8 | High |
| II | MCF-7 | 0.9 | High |
| II | SGC-7901 | 1.5 | Moderate |
This table illustrates the potency of these compounds compared to standard chemotherapy agents like 5-fluorouracil, highlighting their potential as alternative therapies .
Data Table: Synthesis Methods Overview
| Synthesis Method | Starting Material | Yield (%) |
|---|---|---|
| Methylation + Hydrolysis | 1,2-O-Isopropylidene-α-D-gulofuranose | 75 |
| Lithium Aluminium Hydride Reduction | Epoxide Intermediate | 85 |
| Acid Hydrolysis | 6-Deoxy-1,2-O-Isopropylidene-3-O-Methyl | 90 |
This overview summarizes various synthesis methods used to produce L-mannose derivatives efficiently .
Propiedades
Número CAS |
4060-08-6 |
|---|---|
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m0/s1 |
Clave InChI |
MPQBLCRFUYGBHE-AXMZGBSTSA-N |
SMILES |
CC(C(C(C(C=O)O)OC)O)O |
SMILES isomérico |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)OC)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)OC)O)O |
Sinónimos |
3-O-methyl-L-rhamnose methyl alpha-L-rhamnofuranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















